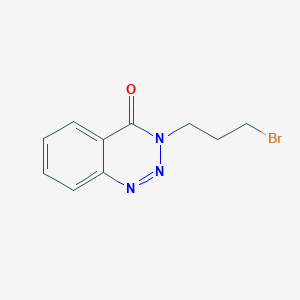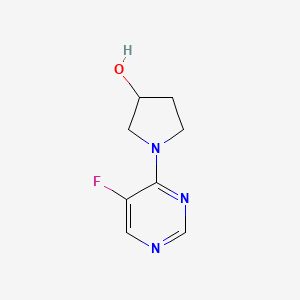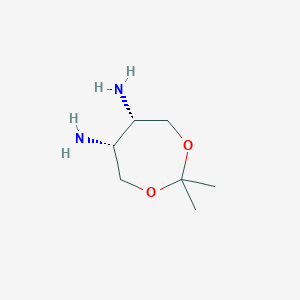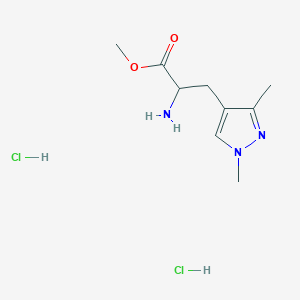![molecular formula C8H11N B2372857 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane CAS No. 1860511-56-3](/img/structure/B2372857.png)
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound with a unique structure that includes a nitrogen atom within a three-membered ring.
Aplicaciones Científicas De Investigación
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug design.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of materials with unique properties, such as polymers and catalysts.
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in several biologically active compounds, including efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . It’s also present in protease inhibitors that show antiviral properties .
Mode of Action
For instance, in the case of reuptake inhibitors, 3-ABH likely interacts with transport proteins, inhibiting the reuptake of neurotransmitters and thereby increasing their concentration in the synaptic cleft .
Biochemical Pathways
3-ABH affects several biochemical pathways. In the context of its role as a reuptake inhibitor, it impacts the neurotransmitter signaling pathways. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, it can enhance the signal transmission in these pathways .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of 3-ABH’s action depends on the specific biological target. For instance, as a reuptake inhibitor, it can lead to an increase in the concentration of certain neurotransmitters in the synaptic cleft, potentially alleviating symptoms of conditions like depression and anxiety .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane are not fully understood yet. Compounds comprising the azabicyclohexane moiety are known to interact with various enzymes, proteins, and other biomolecules . They have been reported as inhibitors of histone deacetylase, antagonists of morphine-induced antinociception, and antagonists of opioid receptors .
Molecular Mechanism
The molecular mechanism of action of 3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane is not fully elucidated. It is known that the 3-azabicyclo[3.1.0]hexane skeleton can be constructed through metal-catalyzed cyclization of 1,5- and 1,6-enynes . This process forms both rings simultaneously in a single reaction and utilizes easily accessible starting materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it suitable for large-scale production.
Another method involves the annulation of a cyclopropane ring to an existing pyrrole ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . This reaction proceeds stereoselectively to form the trans derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of transition metal catalysis. The use of palladium and copper catalysts in cyclopropanation and annulation reactions allows for efficient and scalable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alkanes.
Comparación Con Compuestos Similares
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic.
Uniqueness
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure and the presence of a nitrogen atom within a three-membered ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
3-prop-2-ynyl-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-3-9-5-7-4-8(7)6-9/h1,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUOHVGPRWBSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC2CC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B2372777.png)
![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)
![3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2372781.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)
![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2372791.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)


